molecular formula C30H22N2O3 B3067939 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan CAS No. 195433-00-2

4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B3067939
CAS No.: 195433-00-2
M. Wt: 458.5 g/mol
InChI Key: YNAUPJHAAOZVLV-UHFFFAOYSA-N
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Description

4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound features a dibenzofuran core with two oxazoline rings attached at the 4 and 6 positions. The oxazoline rings are further substituted with phenyl groups, making the compound highly aromatic and structurally intricate .

Preparation Methods

The synthesis of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various types of chemical reactions:

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan include:

The uniqueness of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan lies in its complex structure, which imparts unique chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUPJHAAOZVLV-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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